molecular formula C11H13N3 B145861 3-Ethyl-2-methylquinoxalin-5-amine CAS No. 126987-75-5

3-Ethyl-2-methylquinoxalin-5-amine

Cat. No. B145861
M. Wt: 187.24 g/mol
InChI Key: ATTOPEVGIMIWCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-2-methylquinoxalin-5-amine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the quinoxaline family, which is known for its diverse biological activities.

Mechanism Of Action

The mechanism of action of 3-Ethyl-2-methylquinoxalin-5-amine is not fully understood. However, it has been suggested that its biological activities may be due to its ability to interact with biological molecules such as enzymes and receptors. It has been found to inhibit the growth of various microorganisms by disrupting their cell walls or membranes. It has also been shown to induce apoptosis in cancer cells by activating caspase enzymes. Furthermore, it has been found to inhibit the production of inflammatory cytokines by suppressing the activation of NF-κB signaling pathway.

Biochemical And Physiological Effects

3-Ethyl-2-methylquinoxalin-5-amine has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various bacteria, fungi, and viruses. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. Furthermore, it has been found to reduce inflammation and oxidative stress in various biological systems. It has also been shown to have neuroprotective effects by reducing the production of reactive oxygen species and inhibiting the activation of microglia.

Advantages And Limitations For Lab Experiments

The advantages of using 3-Ethyl-2-methylquinoxalin-5-amine in lab experiments include its high yield of synthesis, high purity, and diverse biological activities. It can be easily synthesized and purified using standard laboratory techniques. It has also been extensively studied for its potential applications in various scientific fields. However, the limitations of using 3-Ethyl-2-methylquinoxalin-5-amine in lab experiments include its potential toxicity and limited solubility in aqueous solutions. Therefore, caution should be taken when handling this compound, and appropriate safety measures should be followed.

Future Directions

There are several future directions for the research on 3-Ethyl-2-methylquinoxalin-5-amine. One potential direction is to study its potential applications in the field of catalysis and material science. It has been used as a ligand for the preparation of metal complexes, and further studies could lead to the development of new catalysts with improved properties. Another potential direction is to study its potential applications in the field of fluorescence imaging. It has been used as a fluorescent probe for detecting metal ions in biological systems, and further studies could lead to the development of new imaging techniques for studying biological processes. Finally, further studies could be conducted to understand the mechanism of action of 3-Ethyl-2-methylquinoxalin-5-amine and identify new biological targets for its potential applications.
In conclusion, 3-Ethyl-2-methylquinoxalin-5-amine is a chemical compound that has been extensively studied for its potential applications in various scientific fields. Its synthesis method is straightforward, and it has diverse biological activities. Its mechanism of action is not fully understood, but it has been found to have antimicrobial, antitumor, and anti-inflammatory properties. Its advantages in lab experiments include its high yield of synthesis and diverse biological activities, while its limitations include its potential toxicity and limited solubility in aqueous solutions. There are several future directions for the research on 3-Ethyl-2-methylquinoxalin-5-amine, including its potential applications in catalysis, material science, and fluorescence imaging, as well as further studies to understand its mechanism of action.

Synthesis Methods

The synthesis of 3-Ethyl-2-methylquinoxalin-5-amine involves the reaction of 2-methylquinoxaline-3-carboxylic acid with ethylamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The resulting product is purified by recrystallization or column chromatography. The yield of the synthesis is typically high, and the purity of the product can be confirmed by NMR spectroscopy.

Scientific Research Applications

3-Ethyl-2-methylquinoxalin-5-amine has been studied for its potential applications in various scientific fields. It has been found to have antimicrobial, antitumor, and anti-inflammatory properties. It has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. In addition, it has been used as a ligand for the preparation of metal complexes that have potential applications in catalysis and material science.

properties

CAS RN

126987-75-5

Product Name

3-Ethyl-2-methylquinoxalin-5-amine

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

3-ethyl-2-methylquinoxalin-5-amine

InChI

InChI=1S/C11H13N3/c1-3-9-7(2)13-10-6-4-5-8(12)11(10)14-9/h4-6H,3,12H2,1-2H3

InChI Key

ATTOPEVGIMIWCQ-UHFFFAOYSA-N

SMILES

CCC1=NC2=C(C=CC=C2N=C1C)N

Canonical SMILES

CCC1=NC2=C(C=CC=C2N=C1C)N

Origin of Product

United States

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